molecular formula C12H16N2 B14889264 1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole

1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole

Cat. No.: B14889264
M. Wt: 188.27 g/mol
InChI Key: GGPXWEGJLMZHEK-UHFFFAOYSA-N
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Description

1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it a compound of interest for researchers and industry professionals alike.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through a series of steps, including proto-demetallation, tautomerization, and dehydrative cyclization, to yield the desired imidazole derivative .

Industrial Production Methods: Industrial production of this compound often employs multi-component reactions that optimize yield and efficiency. These methods may involve the use of various catalysts and solvents to facilitate the cyclization process. For example, the use of erbium triflate as a catalyst has been reported to produce highly substituted imidazole derivatives in excellent yields .

Chemical Reactions Analysis

Types of Reactions: 1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as hydrogen gas. Reaction conditions often involve the use of catalysts like nickel or erbium triflate to enhance reaction efficiency .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized imidazole derivatives, while substitution reactions can produce a range of substituted imidazoles .

Scientific Research Applications

1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound’s imidazole ring can bind to various enzymes or receptors, modulating their activity. This interaction may involve hydrogen bonding, π-π stacking, or coordination with metal ions. The specific pathways and targets depend on the compound’s application, whether in biological systems or industrial processes .

Comparison with Similar Compounds

Uniqueness: 1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

1-butan-2-yl-2-methylbenzimidazole

InChI

InChI=1S/C12H16N2/c1-4-9(2)14-10(3)13-11-7-5-6-8-12(11)14/h5-9H,4H2,1-3H3

InChI Key

GGPXWEGJLMZHEK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=NC2=CC=CC=C21)C

Origin of Product

United States

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